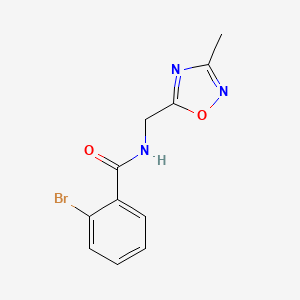

2-溴-N-((3-甲基-1,2,4-噁二唑-5-基)甲基)苯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

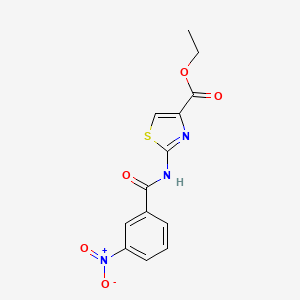

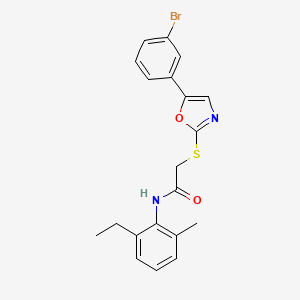

“2-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular formula of 2-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is C8H8BrNO . The structure of two anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .Physical and Chemical Properties Analysis

The molecular weight of 2-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is 214.059 . The compound is soluble in water .科学研究应用

抗癌特性设计与合成

一系列苯甲酰胺,包括与2-溴-N-((3-甲基-1,2,4-恶二唑-5-基)甲基)苯甲酰胺相似的结构,已被合成并评估了对各种癌细胞系的抗癌活性。与参考药物依托泊苷相比,一些衍生物表现出更高的抗癌活性,证明了这些化合物在癌症治疗中的潜力 (Ravinaik 等,2021)。

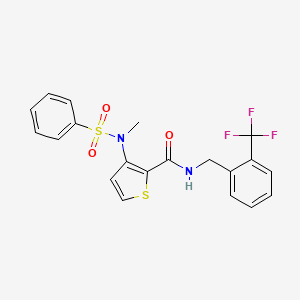

微波促进合成

与目标化合物在结构上相关的N-(4-甲基-3-甲苯基噻唑-2(3H)-亚烷基)取代苯甲酰胺,已使用微波辐射有效合成。与传统的热加热相比,这种方法提供了一种更清洁、更高效、更快速的合成工艺,突出了合成方法的进步 (Saeed,2009)。

分子相互作用与结构分析

赫希菲尔德表面分析与 DFT 计算

与2-溴-N-((3-甲基-1,2,4-恶二唑-5-基)甲基)苯甲酰胺密切相关的安乃近衍生物的合成、X 射线结构、赫希菲尔德表面分析和 DFT 计算已经进行。这些研究深入了解了类似化合物的分子间相互作用、稳定性和电子性质,这对于理解它们在各种应用中的行为至关重要 (Saeed 等,2020)。

晶体结构和理论研究

结构相关的化合物2-溴-N-(2,4-二氟苄基)苯甲酰胺的晶体结构和理论计算已得到彻底分析。此类研究对于理解类似苯甲酰胺衍生物的分子几何形状、电子结构和潜在化学反应性至关重要 (Polo 等,2019)。

生物活性与潜在应用

抗菌和抗癌特性

与2-溴-N-((3-甲基-1,2,4-恶二唑-5-基)甲基)苯甲酰胺在结构上相似的化合物已被合成并评估了它们的抗菌和抗癌活性。一些衍生物表现出显着的生物活性,表明这些化合物在药理应用中的潜力 (Desai 等,2016)。

作用机制

Target of Action

Compounds containing the 1,2,4-oxadiazole moiety have been studied for their anti-infective properties, suggesting potential targets could be enzymes or proteins involved in infectious diseases .

Mode of Action

Compounds with a 1,2,4-oxadiazole moiety are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring allow for strong hydrogen bond formation .

Biochemical Pathways

Given the anti-infective properties of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways of infectious agents .

Pharmacokinetics

The molecular weight of the compound is 200033 , which is within the optimal range for drug-like molecules, suggesting good bioavailability.

Result of Action

Similar compounds with a 1,2,4-oxadiazole moiety have shown anti-bacterial, anti-viral, and anti-leishmanial activities , suggesting that this compound may have similar effects.

未来方向

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

属性

IUPAC Name |

2-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHPDJUYZKVPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2825550.png)

![N'-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2825559.png)

![5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2825571.png)